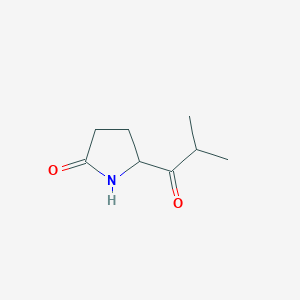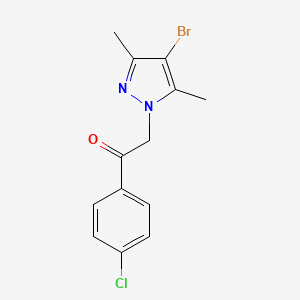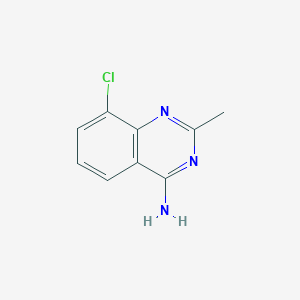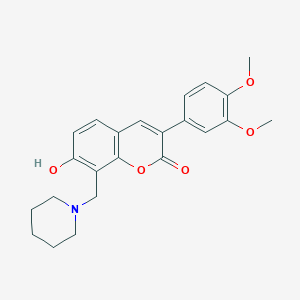
5-(2-Methylpropanoyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Methylpropanoyl)pyrrolidin-2-one, also known as 5-isobutyrylpyrrolidin-2-one, is a chemical compound with the molecular formula C8H13NO2 . It has a molecular weight of 155.2 .
Synthesis Analysis
The synthesis of this compound involves a Lewis acid-catalyzed opening of donor–acceptor cyclopropanes with primary amines to γ-amino esters, followed by in situ lactamization and dealkoxycarbonylation . This method has a broad scope of applicability and can involve a variety of substituted anilines, benzylamines, and other primary amines .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C8H13NO2/c1-5(2)8(11)6-3-4-7(10)9-6/h5-6H,3-4H2,1-2H3, (H,9,10) .Chemical Reactions Analysis
The reaction of this compound involves donor–acceptor cyclopropanes reacting as 1,4- C, C -dielectrophiles, and amines reacting as 1,1-dinucleophiles . The resulting di- and trisubstituted pyrrolidin-2-ones can be used in subsequent chemistry to obtain various nitrogen-containing polycyclic compounds .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Scientific Research Applications
Synthesis and Derivatives
- Synthesis of Pyrrolidin-2-ones Derivatives : Pyrrolidin-2-ones, including derivatives like 5-(2-Methylpropanoyl)pyrrolidin-2-one, are crucial in synthesizing various medicinal molecules due to their capacity to integrate different substituents, enhancing biological activity (Rubtsova et al., 2020).
- Development of Enantio-enriched Compounds : The compound's reactivity with aldehydes and acyl chlorides followed by reduction has been studied, facilitating the synthesis of enantio-enriched compounds (Hélène Bruyère et al., 2003).
Biological Activity and Applications
- Antimicrobial Activity : Methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives, related to the core structure of this compound, have shown significant antibacterial activity, suggesting potential as antimycobacterial agents (Yahya Nural et al., 2018).
Chemical Properties and Synthesis Techniques
- Functional Rearrangement in Synthesis : A study on the functional rearrangement of pyrrolidin-2-ones, similar to this compound, has opened new methods for preparing imino-pyrrolidin-2-ones, highlighting the versatility of these compounds in chemical synthesis (C. Danieli et al., 2004).
- Polar [3+2] Cycloaddition in Synthesis : The study of pyrrolidine chemistry, including derivatives like this compound, is vital due to their application in medicine and industry. The polar [3+2] cycloaddition method for synthesizing these compounds has been researched for its efficiency and mild condition requirements (Magdalena Żmigrodzka et al., 2022).
Catalysis and Green Chemistry
- Organocatalytic Processes : The development of 5-(Pyrrolidin-2-yl)tetrazole functionalized silica for continuous-flow aldol reactions is an example of how derivatives of this compound can be utilized in green chemistry and catalysis (O. Bortolini et al., 2012).
Green Synthesis Techniques
- Ultrasound-promoted Synthesis : Exploring environmentally sustainable processes, the ultrasound-promoted synthesis of pyrrolidin-2-ones in aqueous medium demonstrates the compound's role in green chemistry (M. S. Franco et al., 2012).
Safety and Hazards
Future Directions
The resulting di- and trisubstituted pyrrolidin-2-ones from the reaction of 5-(2-Methylpropanoyl)pyrrolidin-2-one can be used in subsequent chemistry to obtain various nitrogen-containing polycyclic compounds of interest to medicinal chemistry and pharmacology, such as benz [ g ]indolizidine derivatives .
Mechanism of Action
Target of Action
Pyrrolidin-2-one derivatives have been associated with a wide range of biological activities, suggesting they may interact with multiple targets .
Mode of Action
It’s known that pyrrolidin-2-one derivatives can interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
Pyrrolidin-2-one derivatives have been associated with various biological activities, suggesting they may influence multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight (1552) suggests it may have favorable bioavailability .
Result of Action
Pyrrolidin-2-one derivatives have been associated with various biological activities, suggesting they may have diverse effects at the molecular and cellular levels .
Properties
IUPAC Name |
5-(2-methylpropanoyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-5(2)8(11)6-3-4-7(10)9-6/h5-6H,3-4H2,1-2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVFIDVLYBMKMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1CCC(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-methoxybenzyl)-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea](/img/structure/B2433250.png)
![N-(sec-butyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2433252.png)
![4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)phthalazin-1(2H)-one](/img/structure/B2433254.png)
![4-[[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B2433258.png)
![N-[3-(4-Chlorophenyl)pentan-3-yl]prop-2-enamide](/img/structure/B2433259.png)
![sodium 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-carboxylate](/img/structure/B2433260.png)
![4-fluoro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2433261.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B2433263.png)
![5-[4-(difluoromethoxy)-3-methoxyphenyl]-2H-tetrazole](/img/structure/B2433264.png)

![3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(1-phenylethyl)propanamide](/img/structure/B2433270.png)

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-1-methyltriazole-4-carboxamide](/img/structure/B2433272.png)
